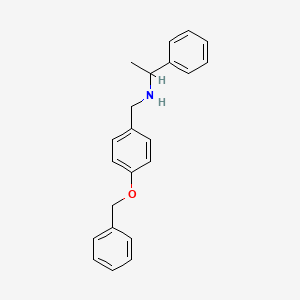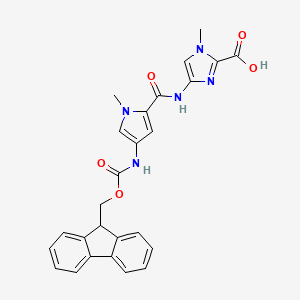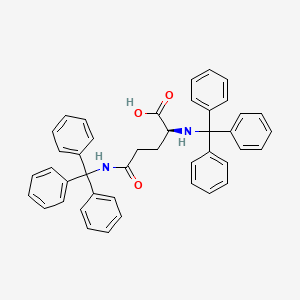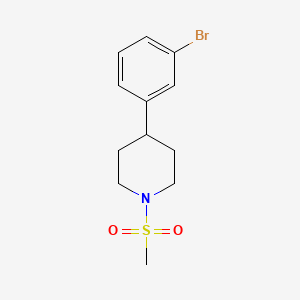
Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a pyridine ring and a chloro group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate typically involves the reaction of 6-chloro-2-(pyridin-2-yl)pyrimidine-4-amine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)acetate
- Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)butanoate
- Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)pentanoate
Uniqueness
Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H15ClN4O2 |
|---|---|
Poids moléculaire |
306.75 g/mol |
Nom IUPAC |
ethyl 3-[(6-chloro-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C14H15ClN4O2/c1-2-21-13(20)6-8-17-12-9-11(15)18-14(19-12)10-5-3-4-7-16-10/h3-5,7,9H,2,6,8H2,1H3,(H,17,18,19) |
Clé InChI |
CFBWRVFKMINPCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)

![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)





![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)

